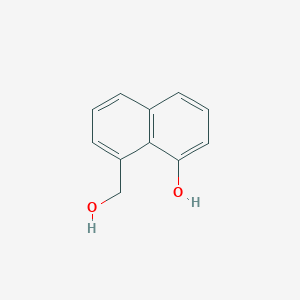

1-Naphthol-8-methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Naphthol-8-methanol (C₁₁H₁₀O₂) is a naphthol derivative featuring a hydroxyl (-OH) group at the 1-position of the naphthalene ring and a hydroxymethyl (-CH₂OH) group at the 8-position. This compound is structurally distinct from simpler naphthols due to the additional hydroxyl-bearing substituent, which enhances its polarity and reactivity. For instance, Naphthalen-1-ylmethanol (C₁₁H₁₀O) shares a similar backbone, with bond angles and torsional parameters reported in crystallographic studies . The presence of the hydroxymethyl group in this compound likely influences its molecular packing and hydrogen-bonding capabilities compared to unsubstituted naphthols.

Applications De Recherche Scientifique

Organic Synthesis

1-Naphthol-8-methanol serves as a critical intermediate in the synthesis of various organic compounds. Its hydroxyl group facilitates nucleophilic attacks, making it a valuable reagent in chemical reactions.

- Methylation Reactions : Research has demonstrated that 1-naphthol can undergo vapor-phase methylation to produce 2-methyl-1-naphthol. This reaction is catalyzed by metal ferrites and has shown promising yields under optimized conditions (temperature of 573 K and a methanol to 1-naphthol molar ratio of 3:1) .

- Mannich Reactions : In modified Mannich reactions, this compound can react with aldehydes and amines to form complex products, showcasing its versatility as a building block in organic synthesis .

Antioxidant Properties

The antioxidative potential of this compound has been quantitatively evaluated through various assays. Studies indicate that it exhibits significant free radical scavenging activity, which is crucial for developing antioxidant agents .

- Free Radical Scavenging : The compound's ability to reduce DPPH radicals was notably higher compared to other naphthol derivatives, highlighting its potential in health-related applications .

Environmental Chemistry

This compound plays a role in environmental remediation due to its degradation pathways in microbial processes. It is frequently detected as an intermediate during the breakdown of more complex organic pollutants such as pesticides and polycyclic aromatic hydrocarbons.

- Biodegradation Studies : Research indicates that specific microbial strains can effectively degrade 1-naphthol, making it a target for bioremediation strategies aimed at reducing environmental contamination .

Pharmaceutical Applications

In the pharmaceutical industry, 1-naphthol derivatives are utilized in the synthesis of various drugs and therapeutic agents due to their biological activities.

- Drug Development : The compound is noted for its role as a precursor in synthesizing pharmaceuticals, including anti-inflammatory and analgesic drugs . Its derivatives have been explored for their potential therapeutic effects against different diseases.

Case Studies

Several studies illustrate the practical applications of this compound:

Analyse Des Réactions Chimiques

Alkylation with Methanol

1-Naphthol-8-methanol can be synthesized via vapor-phase alkylation of 1-naphthol with methanol over Ni-Co ferrite catalysts (Ni₁₋ₓCoₓFe₂O₄). This reaction produces 2-methyl-1-naphthol as the primary product:

Reaction Conditions and Outcomes

*Weight Hourly Space Velocity

Mechanism :

-

Adsorption : 1-Naphthol adsorbs vertically on Lewis acidic sites of the catalyst.

-

Methoxide Formation : Methanol dehydrogenates to form methoxide ions on adjacent acidic sites.

-

C-2 Methylation : Methoxide transfers a methyl group to the naphthoxide intermediate, forming 2-methyl-1-naphthol .

Reduction Reactions

This compound participates in reduction processes, such as hydrogenation, to modify its substituents:

-

Hydrogenolysis : The hydroxyl or methanol groups can be reduced to alkanes under H₂ pressure with catalysts like Pd/C or Raney Ni.

Oxidation and Degradation Pathways

-

Microbial Degradation : Sphingobium sp. strain B2 metabolizes 1-naphthol via ortho-hydroxylation to form 1,2-dihydroxynaphthalene, a precursor for further ring cleavage .

-

Chemical Oxidation : Reacts with strong oxidizers (e.g., KMnO₄) to yield naphthoquinones or carboxylic acids, depending on conditions.

Key Metabolite :

This compoundSphingobium sp.oxygenase1,2-Dihydroxynaphthalene

This metabolite is critical in environmental degradation pathways .

Interaction with Electrophiles

The hydroxyl group activates the aromatic ring toward electrophilic substitution:

-

Nitration : Occurs preferentially at the 4-position due to directing effects of the hydroxyl group.

-

Sulfonation : Forms water-soluble derivatives under acidic conditions.

Comparative Reactivity with Analogues

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 1-Naphthol-8-methanol with high regioselectivity?

- Methodological Answer : Utilize Friedel-Crafts alkylation of 1-naphthol with formaldehyde under acidic catalysis (e.g., H₂SO₄ at 60°C), followed by reduction of intermediate carbonyl groups using NaBH₄ in ethanol. Reaction progress can be monitored via thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluent .

- Key Considerations : Optimize catalyst concentration and reaction time to minimize byproducts. Validate purity via melting point analysis or HPLC.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and hydroxyl/methylene groups. Compare shifts to structurally similar naphthol derivatives .

- FT-IR : Detect hydroxyl stretches (~3300 cm⁻¹) and aromatic C-H vibrations (~3050 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 174 for [M+H]⁺).

- Data Table :

| Technique | Key Parameters | Application |

|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d6 | Substitution pattern verification |

| FT-IR | KBr pellet, 400–4000 cm⁻¹ | Functional group identification |

| HPLC | C18 column, MeOH:H₂O (70:30) | Purity assessment |

Q. How should researchers design in vivo toxicological studies for this compound?

- Methodological Answer : Follow EPA guidelines (Table B-1 ) for selecting species (e.g., rodents), exposure routes (oral, dermal), and endpoints (hepatic/renal effects). Use dose-ranging studies to establish NOAEL/LOAEL. Include control groups and histopathological analysis.

Advanced Research Questions

Q. How can meta-analytic frameworks address heterogeneity in toxicological data for this compound?

- Methodological Answer : Apply Higgins’ I² statistic to quantify between-study variance . For I² > 50%, conduct subgroup analyses by species, exposure duration, or metabolic pathways. Use random-effects models to account for variability. Cross-validate findings with in vitro assays (e.g., hepatocyte cytotoxicity ).

Q. What strategies reconcile discrepancies between in vitro and in vivo toxicological profiles of this compound?

- Methodological Answer :

- Systematic Review : Adopt Cochrane Collaboration protocols to assess study quality and bias.

- Mechanistic Modeling : Compare metabolic activation pathways (e.g., cytochrome P450 interactions) across models. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios .

Q. Which thermodynamic properties are critical for predicting this compound’s reactivity in synthetic pathways?

- Methodological Answer : Determine enthalpy of combustion (ΔHc) via bomb calorimetry and compare to naphthalene derivatives (e.g., 1-naphthol: ΔHc = -5150 kJ/mol ). Use computational methods (DFT) to calculate bond dissociation energies (BDEs) for hydroxyl and methylene groups .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s mutagenicity?

- Methodological Answer :

- Evidence Grading : Classify studies by OECD/GHS compliance. Prioritize GLP-certified assays over preliminary screens.

- Dose-Response Analysis : Assess whether discrepancies arise from threshold effects or metabolic saturation. Cross-reference Ames test data with structural analogs (e.g., 2-naphthol ).

Q. Systematic Review and Synthesis

Q. What inclusion criteria are essential for systematic reviews of this compound’s environmental persistence?

- Methodological Answer : Adapt PRISMA guidelines to include peer-reviewed studies with measurable half-life (t½) data in soil/water matrices. Exclude non-peer-reviewed sources (e.g., patents, supplier datasheets). Perform sensitivity analyses to assess publication bias .

Q. Notes

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs

The table below highlights key structural analogs of 1-Naphthol-8-methanol, emphasizing differences in substituents and molecular complexity:

Key Structural Insights :

- Aromaticity vs. Saturation: Unlike this compound, 5-Hydroxycalamenene (C₁₅H₂₂O) features a partially saturated naphthalene ring, reducing its conjugation and reactivity in electrophilic substitution reactions .

Physicochemical Properties

The hydroxymethyl group significantly alters physical properties compared to analogs:

Notes:

- The additional hydroxyl group in this compound increases hydrophilicity compared to 1-Naphthol but remains less water-soluble than fully aliphatic alcohols like ethanol .

- Crystallographic data for Naphthalen-1-ylmethanol reveal torsional angles (e.g., C7–C8–H8 = 177.24°), suggesting rigid planar geometry, which may differ in this compound due to steric effects .

Propriétés

Formule moléculaire |

C11H10O2 |

|---|---|

Poids moléculaire |

174.20 g/mol |

Nom IUPAC |

8-(hydroxymethyl)naphthalen-1-ol |

InChI |

InChI=1S/C11H10O2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6,12-13H,7H2 |

Clé InChI |

KDCNEKCUDQLJFN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C(=C1)CO)C(=CC=C2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.